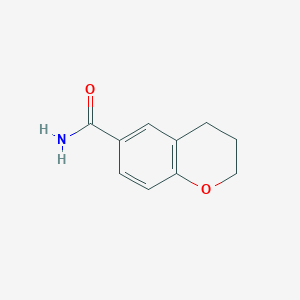

Chroman-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYHXATZHROAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the Chroman-6-carboxamide Core Structure

The construction of the this compound framework relies on robust methods for forming the chroman ring, followed by the introduction or modification of the C6-substituent. The synthesis generally involves creating a chroman-6-carboxylic acid or a related precursor, which is then converted to the target carboxamide.

Classical syntheses of the chroman ring often involve the acid-catalyzed cyclization of a phenol (B47542) with an appropriate three-carbon component, such as an allylic alcohol or halide. For a 6-substituted chroman, the synthesis would typically start from a para-substituted phenol. For instance, 4-hydroxybenzoic acid or its ester derivative can be reacted with an allylic partner, followed by cyclization to form a chroman-6-carboxylic acid derivative.

Modern refinements to these classical routes focus on improving yield, selectivity, and reaction conditions. These include the use of milder acid catalysts to prevent side reactions and the development of one-pot procedures. An improved process for preparing 5-methylchroman-6-carboxylic acid, a related intermediate, involves reacting Hagemann's ester with a propargyl derivative, followed by thermal rearrangement and isomerization using catalysts like silver trifluoroacetate (B77799) or trifluoroacetic acid. This highlights a strategic pathway that could be adapted for other chroman-6-carboxylic acid precursors.

Achieving stereocontrol in the synthesis of chroman derivatives is a significant area of research, particularly for creating complex molecules with defined three-dimensional structures.

Diastereoselective Synthesis: Highly diastereoselective methods have been developed to construct multisubstituted chroman rings. One such strategy involves a one-pot sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction to yield chroman derivatives with excellent diastereoselectivity (d.r. >20:1:1:1). Another approach uses tandem rhodium-catalyzed hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition to produce 2,3-disubstituted chroman-4-ones with high diastereoselectivity. These methods, while not directly yielding this compound, establish powerful precedents for controlling stereochemistry on the chroman scaffold, which could be applied to appropriately substituted starting materials.

Enantioselective Synthesis: The asymmetric synthesis of chromans has been successfully achieved using organocatalysis. Bifunctional thiourea (B124793) catalysts, for example, promote the asymmetric oxo-conjugate addition to form flavanones and chromanones with high enantioselectivity (80-94% ee). Similarly, modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids and amino acids have been used in domino Michael/hemiacetalization reactions to produce functionalized chromanes in high yields and excellent enantioselectivities (up to 99% ee). The enzymatic resolution of racemic chroman derivatives is another powerful technique. For example, racemic methyl 6-fluoro-chroman-2-carboxylate has been resolved using two different esterases to produce both the (S) and (R)-enantiomers with high enantiomeric excess (>99% ee and 95-96% ee, respectively). Such enzymatic strategies could be directly applicable to precursors of this compound.

Table 1: Comparison of Stereoselective Synthesis Strategies for Chroman Scaffolds| Strategy | Catalyst/Method | Key Transformation | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Diastereoselective | None (One-Pot Sequence) | Iminium formation/Morita-Baylis-Hillman/Oxa-Michael | Excellent (d.r. > 20:1:1:1) | |

| Diastereoselective | Rhodium Complex | Tandem Hydroacylation/Oxa-Michael Addition | High diastereoselectivity | |

| Enantioselective | Bifunctional Thiourea (Organocatalyst) | Asymmetric Oxo-Conjugate Addition | High (80-94% ee) | |

| Enantioselective | Modularly Designed Organocatalysts (MDOs) | Domino Michael/Hemiacetalization | Excellent (up to 99% ee) | |

| Enantioselective | Esterases (Enzymatic Resolution) | Kinetic Resolution of Racemic Ester | Excellent (>99% ee) |

The development of novel catalysts is pivotal for creating efficient and selective routes to chroman derivatives.

Palladium Catalysis : Palladium(II)/bis-sulfoxide systems, in conjunction with a Lewis acid co-catalyst, have been used for the synthesis of chromans from terminal olefins via allylic C-H oxidation. This method provides an alternative to traditional Pd(0)-catalyzed allylic substitutions.

Organocatalysis : As mentioned, organocatalysts like L-proline, thiourea derivatives, and cinchona alkaloids are highly effective. L-proline has been used in a four-component reaction to synthesize chromen-based dithiocarbamates under solvent-free conditions, showcasing its utility in complex, multicomponent settings.

Photocatalysis : Visible-light-driven, metal-free approaches represent a green and powerful strategy. Radical-initiated cascade cyclizations of o-(allyloxy) arylaldehydes can construct the chroman-4-one scaffold, which is a key precursor. This method avoids the need for external photocatalysts and operates under mild conditions.

Diastereoselective and Enantioselective Synthesis Strategies

Functional Group Interconversions and Strategic Derivatization at the Carboxamide Position

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. For this compound, the most critical FGI is the formation of the amide bond itself, typically from a carboxylic acid precursor.

Amide Bond Formation: The conversion of chroman-6-carboxylic acid to this compound is a standard transformation. Common methods include:

Activation of the Carboxylic Acid : The carboxylic acid is activated using coupling reagents.

Reaction with an Amine : The activated acid derivative reacts with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide.

Table 2: Common Reagents for Amide Formation from Carboxylic Acids| Reagent Class | Examples | General Application |

|---|---|---|

| Acyl Halide Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | Converts carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine. |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Direct coupling of a carboxylic acid and an amine. EDC is often preferred due to its water-soluble urea (B33335) byproduct. |

| Phosphonium (B103445) Reagents | BOP, PyBOP | Highly efficient coupling reagents that form an activated phosphonium ester. |

| Uronium/Aminium Reagents | HATU, HBTU, TBTU | Very effective reagents that promote rapid amide bond formation with minimal racemization for chiral substrates. |

Strategic Derivatization: Once the this compound is formed, the amide nitrogen can be further functionalized. For example, N-alkylation or N-arylation can be achieved by deprotonating the amide with a suitable base followed by reaction with an electrophile (e.g., an alkyl or aryl halide). This allows for the synthesis of a library of N-substituted chroman-6-carboxamides. A study on chroman-2-carboxamides demonstrated the synthesis of various N-aryl and N-alkyl amides from the parent carboxylic acid, providing a template for derivatization strategies.

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of chroman derivatives, these principles have been applied through several innovative strategies.

Use of Green Solvents and Catalysts : Efforts have been made to replace hazardous reagents and solvents. This includes catalyst-free conditions, the use of environmentally benign solvents like water or ionic liquids, and the application of recyclable catalysts.

Energy-Efficient Methods : Microwave irradiation and ultrasound-assisted synthesis have emerged as effective methods for accelerating reactions, often leading to higher yields and shorter reaction times under solvent-free or greener solvent conditions.

Atom Economy : Multicomponent and one-pot reactions are highly desirable as they improve atom economy by combining several synthetic steps into a single operation, reducing waste and purification efforts. A practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for various agonists, was developed by avoiding toxic reagents, reducing reaction temperatures, and eliminating column chromatography, embodying key green chemistry principles.

Photocatalysis : As noted earlier, visible-light-induced reactions offer a green alternative for constructing the chroman ring, often proceeding under mild, metal-free conditions.

Scale-Up Considerations and Process Chemistry for Research Quantities

Translating a laboratory synthesis to a larger, research-quantity scale (grams to kilograms) presents numerous challenges that fall under the domain of process chemistry. The primary goal is to develop a process that is safe, robust, reproducible, and economical.

Key Scale-Up Variables:

Heat Transfer : Exothermic or endothermic reactions that are easily managed at the lab scale can become hazardous on a larger scale. Reaction calorimetry is used to understand the heat of reaction, and process design must ensure adequate heating or cooling capacity in larger reactors.

Mass Transfer and Mixing : Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The type of stirrer, stirring speed, and reactor geometry are critical parameters.

Reagent Addition : The rate of addition of reagents, which is often trivial in a flask, becomes a critical process parameter at scale to control the reaction rate and temperature.

Process Safety : A thorough risk assessment is required to identify potential hazards, such as runaway reactions, formation of unstable intermediates, or handling of toxic reagents.

For the synthesis of this compound, a typical 3-5 month development timeline might be expected to take a 5-6 step synthesis from gram-scale to kilogram-scale, ensuring the route is robust and safe for producing material to support further studies. This involves simplifying steps, optimizing catalyst loading, and defining a clear design space for the process to ensure consistent quality.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation

The precise determination of the molecular structure of chroman-6-carboxamide and its derivatives relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about atomic connectivity, spatial arrangement, and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a wealth of information about the molecule's framework. science.govwsu.edu

¹H-¹H COSY: This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the chroman ring and any substituents. For instance, the correlation between protons on adjacent carbons in the dihydropyran ring can be clearly established. researchgate.net

HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC: The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly powerful for connecting different fragments of the molecule, such as linking substituents to the chroman core or establishing the position of the carboxamide group. The intensity of HMBC cross-peaks can be dependent on the ³J(C,H) coupling constant, which follows a Karplus-like relationship with the dihedral angle, providing conformational insights. columbia.edu

The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. libretexts.org For example, protons on the chroman ring will have characteristic chemical shifts influenced by the oxygen atom and the aromatic ring. Substituents on the this compound scaffold will cause predictable shifts in the NMR signals, aiding in the confirmation of their position. msu.edu

Crystallographic studies on related chroman derivatives have revealed that the dihydropyran ring often adopts a distorted half-chair or envelope conformation. najah.eduiucr.org The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxamide group and π-π stacking between aromatic rings, which can influence the solid-state conformation. najah.edu

Table 1: Example Crystallographic Data for a Chroman Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.2314 (16) |

| b (Å) | 11.0693 (18) |

| c (Å) | 11.3254 (19) |

| α (°) | 91.736 (8) |

| β (°) | 98.695 (8) |

| γ (°) | 105.345 (8) |

| Volume (ų) | 1219.4 (3) |

| Z | 4 |

| Data derived from a study on a hydantoin (B18101) derivative of chroman. najah.edu |

When this compound derivatives are chiral, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining their absolute configuration. researchgate.netmtoz-biolabs.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com

Electronic Circular Dichroism (ECD): ECD spectra arise from electronic transitions, typically in the UV-Vis region. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. For chiral chromanes, the helicity of the dihydropyran ring is a key determinant of the ECD spectrum. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. numberanalytics.com VCD is particularly sensitive to the absolute configuration of chiral centers and the conformational preferences of the molecule in solution. researchgate.netnumberanalytics.comnih.gov

The assignment of absolute configuration using chiroptical spectroscopy is often supported by quantum mechanical calculations. By comparing the experimentally measured spectrum with the theoretically predicted spectra for different stereoisomers, the correct absolute configuration can be confidently assigned. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction and Solid-State Structural Analysis

Conformational Analysis through Integrated Computational and Experimental Approaches

The biological activity and physical properties of this compound are intrinsically linked to its conformational flexibility. Understanding the accessible conformations and their relative energies is crucial. This is often achieved by combining computational modeling with experimental spectroscopic data.

Computational methods, such as molecular dynamics (MD) simulations and potential energy surface (PES) scans, are used to explore the conformational space of this compound. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational stability. nih.govacs.org By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify stable conformations and the transitions between them. acs.org

Potential Energy Surface (PES) Scans: A PES scan involves systematically changing specific torsion angles within the molecule and calculating the corresponding energy. This allows for the mapping of the conformational energy landscape, identifying low-energy conformers (energy minima) and the energy barriers between them (transition states). researchgate.net For this compound, key torsions would include those within the dihydropyran ring and around the bond connecting the carboxamide group to the chroman core.

These computational studies can generate a free-energy landscape (FEL), which provides a visual representation of the most stable conformational states of the molecule. imist.maresearchgate.net

The true power of conformational analysis lies in the synergy between theoretical predictions and experimental observations. Spectroscopic data can provide evidence for the conformations predicted by computational methods. researchgate.netmdpi.com

NMR Spectroscopy: Certain NMR parameters are highly sensitive to conformation. For instance, the magnitude of ³J-coupling constants between protons can be related to the dihedral angle via the Karplus equation, providing information about the puckering of the dihydropyran ring. columbia.edudntb.gov.ua The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, which can help to distinguish between different conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in IR and Raman spectra are specific to the molecular structure and conformation. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational spectra for different conformers. researchgate.netmdpi.com By comparing the calculated spectra with the experimental spectra, it is possible to identify the predominant conformation(s) present in the sample. mdpi.com For example, changes in the C-H stretching region or out-of-plane deformation modes can be indicative of specific conformational features. mdpi.com

By integrating high-resolution spectroscopic data with robust computational modeling, a detailed and dynamic picture of the molecular structure and conformational preferences of this compound can be constructed. researcher.lifenih.gov This comprehensive understanding is essential for elucidating its structure-activity relationships.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Features Dictating Biological Interactions

The biological activity of chroman-6-carboxamide derivatives is intricately linked to the specific substituents on both the chroman ring system and the carboxamide functional group.

The chroman core is a privileged scaffold in medicinal chemistry, and substitutions on this ring system can significantly modulate the biological activity of the resulting compounds. mdpi.comacs.org

Research into chroman derivatives has demonstrated that the nature and position of substituents on the bicyclic ring system are critical for activity. For instance, in a series of chroman derivatives evaluated for antimicrobial potency, various substitutions were designed to explore their effect. researchgate.net While specific details on the substitutions on the chroman ring of this compound for antimicrobial activity are part of broader studies on chroman carboxamides, the principle of substitution to enhance potency is well-established. researchgate.net

In the context of anti-fibrotic activity, naturally occurring this compound derivatives, such as xiamenmycin C, which is (2S,3S)-3-hydroxy-2-methyl-2-(4-methylpent-3-enyl)this compound, showcase the importance of specific stereochemistry and substitutions at the C-2 and C-3 positions. nih.gov The presence of a hydroxyl group at C-3 and a methyl and an isoprenyl side chain at C-2 are key features of this natural product's structure. nih.gov The variation in these substituent groups is a key area for SAR investigation to develop more diverse and potent anti-fibrotic agents. nih.gov

For antioxidant activity, the presence of a hydroxyl group at the 6-position of the chroman ring, as seen in Trolox (a vitamin E analog), is a well-known determinant of radical scavenging ability. In a study of 6-hydroxy-7-methoxy-chroman-2-carboxamides, it was the chroman ring's hydroxyl group that was a key feature for antioxidant properties. researchgate.net

The following table summarizes the biological activity of select chroman derivatives, highlighting the influence of substitutions on the chroman ring.

| Compound Name | Substitution on Chroman Ring | Biological Activity | Reference |

| Xiamenmycin C | (2S,3S)-3-hydroxy-2-methyl-2-(4-methylpent-3-enyl) | Anti-fibrotic | nih.gov |

| 6-hydroxy-7-methoxy-chroman-2-carboxamides | 6-hydroxy, 7-methoxy | Antioxidant | researchgate.net |

The carboxamide group at the C-6 position of the chroman ring serves as a crucial anchor for interacting with biological targets and as a point for synthetic modification to fine-tune activity. The substituents on the amide nitrogen can profoundly influence binding affinity and selectivity.

In a study on indole-2-carboxamide analogues, which share the carboxamide functional group, chemical modifications of the amide substituent were key to establishing preliminary SAR and led to compounds with potent antitubercular activity. nih.gov This highlights the general principle that the nature of the group attached to the carboxamide nitrogen is a critical determinant of biological activity.

For chroman-2-carboxamides with antioxidant properties, N-aryl substitutions on the carboxamide (compounds 3d and 3e) resulted in a 25-40 times more potent inhibition of lipid peroxidation compared to Trolox. researchgate.net This demonstrates the significant impact of the carboxamide substituent on biological efficacy. The DPPH radical scavenging activity of the N-aryl substituted compound 3d was also comparable to that of Trolox. researchgate.net

The table below presents data on the impact of carboxamide substitutions on the antioxidant activity of chroman-2-carboxamides.

| Compound | Carboxamide Substitution (R) | Antioxidant Activity (IC50, µM) - Lipid Peroxidation |

| 3d | N-aryl | Significantly more potent than Trolox |

| 3e | N-aryl | Significantly more potent than Trolox |

| Trolox | (Reference) | - |

Data synthesized from a study on 6-hydroxy-7-methoxy-chroman-2-carboxamides, which showed 25-40 times more potent inhibition than Trolox. researchgate.net

Substituent Effects on the Chroman Ring System and their Mechanistic Implications

Computational Approaches to SAR/SPR Elucidation

Computational methods are increasingly integral to understanding the complex relationships between the structure of this compound derivatives and their biological functions. These in silico techniques accelerate the drug discovery process by predicting activity and guiding the synthesis of new compounds.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For chroman-related structures, QSAR has been used to elucidate the structural requirements for various biological activities.

While a specific QSAR study solely focused on this compound is not extensively reported in the provided context, the principles are widely applied to similar scaffolds. For instance, QSAR models for benzazoles have been developed to understand their antiproliferative activity, highlighting the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents. mdpi.com In a study of antimicrobial chroman carboxamide derivatives, QSAR model analysis was performed, and it was found that none of the compounds were mutagenic or carcinogenic. researchgate.net

These approaches could be applied to a library of this compound derivatives to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with their binding affinity to a specific target.

FBDD is a strategy that begins with the identification of small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The this compound scaffold can be considered a combination of two key fragments: the chroman ring and the carboxamide group.

The application of FBDD principles to the related coumarin (B35378) scaffold has been successful in designing novel inhibitors of human monoamine oxidase (hMAO). nih.gov In this work, resveratrol (B1683913) and coumarin fragments were linked to create selective inhibitors. nih.gov This demonstrates the potential of using the this compound core as a starting point and exploring different fragments to append to it to target various enzymes or receptors. The chroman scaffold itself is considered a valuable starting point for the development of novel therapeutic agents. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. If a set of active this compound analogues is known, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new compounds with similar features.

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the target protein. scielo.org.mx Molecular docking simulations can be performed to predict how different this compound derivatives might bind to the active site of a target. For example, docking studies were conducted on chroman carboxamide derivatives to evaluate their antimicrobial activity against DNA gyrase. researchgate.net The docking scores from such studies can help prioritize which compounds to synthesize and test experimentally. researchgate.net

The following table provides an example of docking scores for designed chroman carboxamide derivatives against DNA gyrase.

| Compound | Docking Score (kcal/mol) |

| 4a | -5.83 |

| 4b | -5.72 |

| 4c | -5.64 |

This data is from a study on the docking of chroman carboxamide derivatives and indicates the potential binding affinity to the target. researchgate.net

Mechanistic Studies of Biological Interactions

Identification and Biophysical Characterization of Molecular Targets

The initial step in understanding a compound's mechanism of action is to identify its direct molecular binding partners. For chroman-6-carboxamide derivatives, these targets are primarily enzymes and cell-surface receptors.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in cancer and inflammatory conditions. Kinetic studies are crucial to define the potency, selectivity, and mode of inhibition.

One significant target is the family of Rho-associated coiled-coil containing protein kinases (ROCK). A series of amide-chroman derivatives were developed as highly potent and selective inhibitors of ROCK2, a key downstream effector of small GTPases involved in cellular contraction, motility, and proliferation. researchgate.net Notably, the compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3 nM for ROCK2, with a 22.7-fold selectivity over the highly homologous ROCK1 isoform. researchgate.net Molecular docking studies suggest that this high potency and selectivity are driven by key hydrophobic interactions within the enzyme's binding site. researchgate.net

Another class of enzymes targeted by chroman-based structures are phosphoinositide 3-kinases (PI3Ks). A series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-ones were developed as dual PI3Kβ/δ inhibitors. One compound from this series proved to be exceptionally potent, with a cellular IC₅₀ of 0.0011 μM against PI3Kβ. researchgate.net

Furthermore, chroman derivatives have been investigated as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. The compound N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl] amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) was identified as a potassium-competitive inhibitor of the H+/K+-ATPase. sigmaaldrich.com This reversible inhibition mechanism suggests that the compound competes with potassium ions for binding to the enzyme. sigmaaldrich.com

In addition to enzymes, G-protein coupled receptors (GPCRs) are significant targets for chroman-based compounds. Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity and specificity of these interactions. nih.govbmglabtech.com The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), which indicate the concentration of the ligand required to occupy 50% of the receptors or to inhibit binding of a known ligand by 50%, respectively. sigmaaldrich.comnih.govbmglabtech.com

Studies on a set of aminoethyl substituted chromenes and chromanes revealed them to be novel ligands for the σ1 receptor. nih.gov Structure-activity relationship (SAR) analysis showed that chromene derivatives generally possess a higher affinity for the σ1 receptor than their saturated chromane (B1220400) counterparts. Key structural features, such as the distance between the amino group and the phenyl ring and the nature of the N-substituent, were found to be critical for high affinity and selectivity over the σ2 subtype. nih.gov Molecular dynamics simulations and docking studies indicated that the most potent ligands form a salt bridge with Asp126 and engage in hydrogen bonding and π-π stacking interactions within the receptor's binding site. nih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation represents a significant therapeutic strategy. nih.govlifechemicals.com Small molecules can act as inhibitors or stabilizers of these interactions. nih.govnih.gov While specific studies detailing the direct modulation of PPIs by a core "this compound" compound are not prevalent in the searched literature, the compound's demonstrated ability to interfere with complex signaling cascades, such as the NF-κB pathway, suggests an indirect influence on PPIs. For example, inhibiting the translocation of NF-κB to the nucleus inherently disrupts its interaction with other transcription factors and DNA. This area remains a promising field for future investigation into the mechanisms of this compound derivatives. nih.govrsc.org

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct target engagement, a compound's biological effects are propagated through the modulation of intracellular signaling pathways. These pathways are complex networks that control gene expression, cell survival, and inflammatory responses. google.commdpi.comrndsystems.com

This compound derivatives have been shown to exert significant control over inflammatory signaling pathways. A synthetic derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), was found to potently inhibit the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov

Mechanistic investigation revealed that this effect stems from the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. CP-1158 was shown to prevent the nuclear translocation of the NF-κB complex, thereby inhibiting its DNA binding activity and subsequent transcriptional activation of target genes. nih.gov This blockade is not universal; the compound did not affect the upstream phosphorylation and degradation of the inhibitory protein IκB. This indicates a specific mechanism of action targeting the NF-κB pathway downstream of IκB degradation.

The inhibition of NF-κB activation by CP-1158 leads to a broad anti-inflammatory gene expression profile, attenuating the synthesis of not only IL-6 but also other key pro-inflammatory cytokines and chemokines, including:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1beta (IL-1β)

Interferon-inducible protein (IP)-10

Macrophage Inflammatory Protein (MIP)-1β

The chroman ring is a core structural feature of tocopherols (B72186) (Vitamin E) and is well-known for its antioxidant properties. nih.gov This chemical feature is also present in this compound and its derivatives, contributing to their biological activity profile. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. nih.gov

The compound CP-1158 possesses a trolox-like chemical structure, which is a water-soluble analog of vitamin E, suggesting it has antioxidant potential. The antioxidant activity of the chroman ring involves scavenging free radicals, thereby protecting cellular components like lipids and proteins from oxidative damage. mdpi.com This modulation of the cellular redox state is a key aspect of its anti-inflammatory effects. nih.govmdpi.com By reducing the burden of ROS, chroman derivatives can influence redox-sensitive signaling pathways, such as the NF-κB pathway, which is known to be activated by oxidative stress. ifremer.fr The antioxidant system of the cell includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and the glutathione (B108866) peroxidase (GPx) system, which work in concert to maintain redox homeostasis. mdpi.comifremer.fr The ability of chroman-containing compounds to act as direct antioxidants complements these endogenous defense mechanisms. mdpi.com

Analysis of Downstream Effectors and Gene Expression Profiles

Biophysical Characterization of this compound Binding to Biomolecules

The elucidation of how a small molecule, such as this compound, interacts with its biological targets is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative insights into these binding events, detailing the affinity, kinetics, and thermodynamics that govern the formation of a ligand-biomolecule complex. inixium.comnih.gov Such characterization is crucial for establishing a clear structure-activity relationship and guiding further molecular optimization. The following sections detail the use of key biophysical methods to probe the binding characteristics of this compound.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques that offer complementary information on biomolecular interactions. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, while SPR monitors the binding in real-time to yield kinetic rate constants. aragen.comnih.gov

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to its target molecule. In a typical experiment, a solution of this compound is titrated in small injections into a sample cell containing the target biomolecule. cureffi.org The resulting heat changes are measured, and from the binding isotherm, one can directly determine the binding affinity (dissociation constant, K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). harvard.edu The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated, providing a full thermodynamic signature of the interaction. harvard.edu This thermodynamic profile helps to understand the forces driving the binding, whether it is enthalpically (e.g., hydrogen bonding, van der Waals forces) or entropically (e.g., hydrophobic interactions, desolvation effects) driven. unizar.esverachem.com

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to a Target Protein Determined by ITC

| Parameter | Value | Unit |

| Affinity (K_D) | 5.2 | µM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropic Contribution (-TΔS) | 2.1 | kcal/mol |

| Gibbs Free Energy (ΔG) | -6.4 | kcal/mol |

This interactive table presents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique used to measure binding kinetics. biologymedjournal.com In an SPR experiment, the target biomolecule is typically immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over this surface. aragen.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. aragen.combiologymedjournal.com

This allows for the real-time monitoring of the association and dissociation phases of the interaction. From the resulting sensorgram, the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d) can be determined. excelleratebio.comnih.gov The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off to k_on. excelleratebio.comabcam.co.jp This kinetic information is invaluable, as the residence time (1/k_off) of a compound on its target can be a critical determinant of its biological effect. excelleratebio.com

Table 2: Hypothetical Kinetic Parameters for this compound Binding to an Immobilized Receptor Determined by SPR

| Parameter | Value | Unit |

| Association Rate (k_on) | 1.8 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 9.5 x 10⁻⁴ | s⁻¹ |

| Dissociation Constant (K_D) | 5.3 | µM |

This interactive table presents hypothetical data for illustrative purposes.

Spectroscopic Probing of Binding Events (e.g., Fluorescence Quenching, MST)

Spectroscopic methods leverage changes in the photophysical properties of a molecule upon binding to characterize the interaction. Techniques like fluorescence quenching and MicroScale Thermophoresis (MST) are highly sensitive and require minimal sample consumption. basepairbio.comnih.gov

Fluorescence Quenching

Fluorescence quenching studies can be used to monitor the binding of a ligand to a protein by observing changes in the protein's intrinsic tryptophan or tyrosine fluorescence. nih.govsci-hub.se When a ligand like this compound binds in proximity to these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). sci-hub.seresearchgate.net

By systematically titrating the protein with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, a binding curve can be generated. Analysis using the Stern-Volmer equation can provide quenching constants and offer insights into the binding mechanism and the accessibility of the fluorophores. sci-hub.seresearchgate.net

Table 3: Illustrative Fluorescence Quenching Data for this compound with a Target Protein

| Parameter | Description | Value |

| K_SV | Stern-Volmer quenching constant | 1.2 x 10⁴ M⁻¹ |

| K_q | Bimolecular quenching rate constant | 1.5 x 10¹² M⁻¹s⁻¹ |

| K_a | Binding Constant (from static quenching) | 4.8 x 10⁵ M⁻¹ |

| n | Number of binding sites | ~1 |

This interactive table presents hypothetical data for illustrative purposes.

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is an immobilization-free technique that measures binding affinity by detecting changes in the movement of molecules along a microscopic temperature gradient. basepairbio.commdpi.com This movement, known as thermophoresis, is highly sensitive to changes in the size, charge, and hydration shell of a molecule. mdpi.com

In a typical MST experiment, the target biomolecule is fluorescently labeled. The ligand, this compound, remains unlabeled. A constant concentration of the labeled target is mixed with varying concentrations of this compound. nih.gov The binding of the small ligand to the larger, labeled target results in a change in the complex's thermophoretic properties. basepairbio.com This change is plotted against the ligand concentration to yield a binding curve from which the dissociation constant (K_D) can be accurately determined. nih.gov

Table 4: Hypothetical Binding Affinity of this compound as Determined by MST

| Parameter | Value | Unit |

| Dissociation Constant (K_D) | 6.1 | µM |

This interactive table presents hypothetical data for illustrative purposes.

Pre Clinical Biological Activities and Functional Characterization in Model Systems

In Vitro Cellular Assays for Functional Assessment

Cell-Free Biochemical Assays for Target Engagement

Cell-free biochemical assays are crucial for determining the direct interaction between a compound and its molecular target. For chroman-6-carboxamide derivatives, these assays have been instrumental in identifying and quantifying their inhibitory activity against specific enzymes.

One prominent derivative, AZD8186 , has been extensively characterized using biochemical assays. It was identified as a potent and selective inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms. In cell-free kinase activity assays, AZD8186 demonstrated high potency against PI3Kβ and PI3Kδ, with moderate activity against PI3Kα and much lower activity against PI3Kγ. aacrjournals.orgaacrjournals.orgmedchemexpress.com The tight-binding kinetics of AZD8186 suggest that these biochemical assays may even underestimate its absolute selectivity profile. aacrjournals.orgaacrjournals.org Further screening against a broad panel of other protein and lipid kinases confirmed its high selectivity for PI3Kβ and PI3Kδ. aacrjournals.orgaacrjournals.org

| Target Isoform | IC50 (nM) | Reference |

|---|---|---|

| PI3Kβ | 4 | aacrjournals.orgaacrjournals.orgmedchemexpress.com |

| PI3Kδ | 12 | aacrjournals.orgaacrjournals.orgmedchemexpress.com |

| PI3Kα | 35 | aacrjournals.orgaacrjournals.org |

| PI3Kγ | 675 | aacrjournals.orgaacrjournals.org |

Another derivative, CCT251236 , was identified through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. nih.gov While its initial discovery was not from a direct biochemical screen, subsequent target deconvolution using chemical proteomics identified the iron-binding transcription factor regulator, Pirin , as a high-affinity molecular target. nih.govnih.gov This target engagement was later confirmed biophysically using Surface Plasmon Resonance (SPR). nih.gov Biochemical kinase screening also demonstrated that the bisamide series, including CCT251236, has no measurable affinity for the GSK3β kinase, ruling it out as a direct target. nih.govacs.org

Cell Line-Based Studies of Specific Biological Processes and Pathways

Cell-based assays provide a more complex biological context to assess a compound's effect on cellular pathways and processes like proliferation and apoptosis.

AZD8186 has shown significant activity in cancer cell lines, particularly those with loss of the tumor suppressor PTEN, a condition that leads to hyperactivation of the PI3Kβ signaling pathway. aacrjournals.orgresearchgate.net In PTEN-deficient prostate (PC3, LNCAP) and breast (MDA-MB-468, HCC70) cancer cell lines, AZD8186 potently inhibited the phosphorylation of AKT (a key downstream effector of PI3K) and other pathway components like PRAS40 and S6. aacrjournals.orgresearchgate.net This pathway inhibition translated to a significant reduction in cell proliferation, with GI₅₀ values often in the nanomolar range for PTEN-deficient cells. aacrjournals.orgmedchemexpress.com In contrast, cell lines with wild-type PTEN or those driven by PI3Kα mutations (like BT474c) were significantly less sensitive, highlighting the compound's specific mechanism. aacrjournals.orgmedchemexpress.com

| Cell Line | Cancer Type | PTEN Status | Key Pathway Effect | Cellular Outcome (IC50/GI50) | Reference |

|---|---|---|---|---|---|

| MDA-MB-468 | Breast | Null | Inhibition of pAKT (Ser473) | GI50 = 65 nM | aacrjournals.orgmedchemexpress.com |

| PC3 | Prostate | Null | Inhibition of pAKT | Sensitive | aacrjournals.org |

| JEKO | Mantle Cell Lymphoma | - | Inhibition of IgM-stimulated pAKT | IC50 = 228 nM | medchemexpress.com |

| BT474c | Breast | Wild-Type (PIK3CA mutant) | Low pAKT inhibition | IC50 = 1,981 nM | medchemexpress.com |

CCT251236 was characterized by its ability to block the induction of Heat Shock Protein 72 (HSP72), a key component of the HSF1-mediated stress response, in cell-based ELISA assays using U2OS and SK-OV-3 cell lines. nih.govacs.org It demonstrated potent anti-proliferative activity across a wide array of human cancer cell lines, with 72% of the 635 lines tested showing a GI₅₀ of less than 100 nM. acs.org

Other research on chroman-based compounds has identified derivatives with anticancer and antiepileptic properties. A series of chroman derivatives showed notable inhibitory effects on the growth of the human breast cancer cell line MCF-7, with compound 6i being particularly promising. nih.govnih.gov

Application in Primary Cell Culture Models and Organoid Systems for Mechanistic Insights

Primary cell and organoid cultures offer a more physiologically relevant in vitro model compared to immortalized cell lines, as they better retain the heterogeneity and architecture of the original tissue. nih.gov

The utility of AZD8186 has been confirmed in such advanced models. In a primary human culture model of nonepithelioid malignant pleural mesothelioma (pl-MM), the combination of AZD8186 with the MEK inhibitor selumetinib (B1684332) effectively inhibited cell proliferation. researchgate.net Furthermore, AZD8186 demonstrated significant single-agent growth inhibition in a PTEN-null prostate cancer primary explant model (HID28), reinforcing the link between PTEN-deficiency and sensitivity to PI3Kβ inhibition in a system that closely mimics the tumor microenvironment. medchemexpress.com

In Vivo Studies in Pre-clinical Animal Models for Mechanistic Understanding

Assessment of Compound Activity in Disease-Relevant Animal Models

In vivo animal models are indispensable for evaluating the therapeutic efficacy of drug candidates in a whole-organism context.

The anticancer activity of AZD8186 has been validated in several disease-relevant xenograft models. In mice bearing tumors from PTEN-deficient cell lines, such as PC3 (prostate) and MDA-MB-468 or HCC70 (breast), oral administration of AZD8186 led to significant and, in some cases, complete tumor growth inhibition. researchgate.netacs.org These studies established its efficacy as a single agent in tumors reliant on PI3Kβ signaling. researchgate.netacs.org

Similarly, the pirin ligand CCT251236 was tested in a human ovarian carcinoma (SK-OV-3) xenograft model. Athymic mice treated orally with the compound showed a clear therapeutic effect, with a tumor growth inhibition of 70% based on final tumor volumes. nih.govmedchemexpress.com

Beyond oncology, other chroman derivatives have been assessed for different therapeutic applications. A series of synthesized chroman derivatives demonstrated significant antiepileptic activity in rodent models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ)-induced seizure tests. nih.govnih.govisfcppharmaspire.com Several of these compounds showed activity comparable or superior to reference antiepileptic drugs and were found to be non-neurotoxic in the rotarod test. nih.govnih.gov

Pharmacodynamic Biomarker Identification and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are critical for confirming that a drug reaches its target and exerts the expected biological effect in vivo. drugtargetreview.com Such biomarkers are essential for bridging pre-clinical findings and clinical trial design.

For AZD8186 , a clear set of PD biomarkers has been identified and validated in animal models. Consistent with its mechanism of action, oral dosing of AZD8186 in mice with PTEN-deficient xenograft tumors (PC3 and HCC70) led to a profound and dose-dependent reduction in the phosphorylation of AKT (Ser473 and Thr308) and PRAS40 in tumor tissue. researchgate.netacs.org This demonstrates direct target engagement and pathway inhibition within the tumor. researchgate.netacs.org

Furthermore, non-invasive imaging techniques have been employed to validate PD biomarkers. 18F-fluorodeoxyglucose positron emission tomography (18F-FDG PET) imaging showed that a single dose of AZD8186 significantly reduced glucose uptake (a process downstream of PI3K signaling) in a PTEN-null tumor model, but not in a PI3Kα-mutant model. drugtargetreview.com This highlights the utility of 18F-FDG PET as a specific, pathway-related PD biomarker for AZD8186 activity. drugtargetreview.com

| Biomarker | Method of Detection | Animal Model | Observation | Reference |

|---|---|---|---|---|

| Phospho-AKT (pAKT Ser473/Thr308) | Western Blot / Immunohistochemistry | PTEN-deficient tumor xenografts (prostate, breast) | Significant decrease in phosphorylation in tumor tissue post-dose | researchgate.netacs.org |

| Phospho-PRAS40 (pPRAS40) | Western Blot | Breast cancer xenografts (HCC70) | Significant decrease in phosphorylation in tumor tissue post-dose | researchgate.net |

| Glucose Uptake | 18F-FDG PET Imaging | PTEN-null tumor xenograft | Significant reduction in 18F-FDG uptake in tumor | drugtargetreview.com |

| FOXO3a Translocation | Immunohistochemistry | Prostate and breast cancer xenografts | Increased nuclear accumulation of FOXO3a | researchgate.net |

Comparative Analysis of this compound Derivative Activities

The this compound scaffold has served as a versatile template for the development of a diverse array of biologically active compounds. Through systematic modifications of this core structure, researchers have elucidated critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives across various therapeutic targets. This comparative analysis focuses on the pre-clinical biological activities of different this compound derivatives, highlighting how substitutions on the chroman ring and the carboxamide moiety influence their functional characteristics in various model systems.

Anticancer and Antioxidant Activities

A series of chroman carboxamide analogs have been investigated for their potential as both anticancer and antioxidant agents. researchgate.netconnectjournals.com In a study evaluating their efficacy against the MCF-7 breast cancer cell line, compounds 5k and 5l demonstrated the highest potency, with GI50 values of 40.9 µM and 41.1 µM, respectively. connectjournals.com The antioxidant properties of these analogs were also assessed using 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and hydrogen peroxide radical scavenging assays. A majority of the tested compounds exhibited greater antioxidant activity than the standard drug, Trolox. researchgate.netconnectjournals.com Notably, compound 5e , which contains a pyridyl ring, showed the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d was the most effective in scavenging hydrogen peroxide radicals with 83.2% inhibition. connectjournals.com

Further investigations into chroman-2-carboxamide (B2491479) derivatives revealed that N-aryl substituted compounds, specifically 3d and 3e , were 25-40 times more potent in inhibiting lipid peroxidation in rat brain homogenates than Trolox. researchgate.net The DPPH radical scavenging activity of compound 3d was found to be comparable to that of Trolox. researchgate.net

In the context of prostate cancer, spirocyclic chroman derivatives have emerged as promising therapeutic candidates. bohrium.comnih.gov Compound B16 , a novel spirocyclic chroman derivative, effectively inhibited the proliferation of enzalutamide-resistant 22Rv1 cells with an IC50 value of 96 nM. bohrium.comnih.gov Another derivative, B16-P2 , not only showed favorable pharmacokinetic profiles but also demonstrated superior tumor growth inhibition in an in vivo xenograft model when compared to the lead compound A-485. bohrium.com

Another avenue of anticancer research has focused on the development of chroman derivatives as inhibitors of the programmed death-ligand 1 (PD-L1), a crucial target in cancer immunotherapy. acs.orgacs.org A novel class of chroman-like small-molecule PD-L1 inhibitors has been reported, with compound C27 showing potent inhibitory activity against the PD-1/PD-L1 interaction, having an IC50 value of 57.5 ± 8.3 nM and a KD value of 305.2 ± 36.5 nM. acs.org Further analysis revealed that the (R)-enantiomer of C27, (R)-C27 , possessed superior inhibitory activity and binding affinity. acs.orgacs.org Comparative studies within this series indicated that substitutions on the aromatic ring played a significant role, with electron-withdrawing groups enhancing activity. For instance, compounds C4 (IC50 = 80.2 ± 3.2 nM) and C12 (IC50 = 37.2 ± 9.8 nM) showed better activity than the reference compound BMS-202. acs.org

| Compound | Biological Activity | Model System | Key Findings |

| 5k | Anticancer | MCF-7 breast cancer cell line | GI50 = 40.9 µM connectjournals.com |

| 5l | Anticancer | MCF-7 breast cancer cell line | GI50 = 41.1 µM connectjournals.com |

| 5e | Antioxidant (DPPH scavenging) | In vitro assay | 93.7% inhibition connectjournals.com |

| 5d | Antioxidant (H₂O₂ scavenging) | In vitro assay | 83.2% inhibition connectjournals.com |

| 3d | Antioxidant (Lipid peroxidation) | Rat brain homogenates | 25-40 times more potent than Trolox researchgate.net |

| 3e | Antioxidant (Lipid peroxidation) | Rat brain homogenates | 25-40 times more potent than Trolox researchgate.net |

| B16 | Anticancer (Prostate) | 22Rv1 cells | IC50 = 96 nM bohrium.comnih.gov |

| B16-P2 | Anticancer (Prostate) | In vivo xenograft model | Better tumor growth inhibition than A-485 bohrium.com |

| C27 | PD-1/PD-L1 Inhibition | HTRF assay | IC50 = 57.5 ± 8.3 nM; KD = 305.2 ± 36.5 nM acs.org |

| (R)-C27 | PD-1/PD-L1 Inhibition | Molecular modeling & bioassay | Superior activity and binding affinity over (S)-C27 acs.orgacs.org |

| C4 | PD-1/PD-L1 Inhibition | HTRF assay | IC50 = 80.2 ± 3.2 nM acs.org |

| C12 | PD-1/PD-L1 Inhibition | HTRF assay | IC50 = 37.2 ± 9.8 nM acs.org |

Anti-inflammatory and Neurological Activities

The anti-inflammatory potential of this compound derivatives has been explored through their ability to inhibit nuclear factor-kappaB (NF-κB) activation. A study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides revealed that the nature of the substituent on the phenyl ring was crucial for activity. nih.gov While derivatives with hydroxyl or methoxy (B1213986) groups were inactive, those bearing methyl, trifluoromethyl, or chloro substituents were potent inhibitors, with IC50 values ranging from 6.0 to 60.2 µM in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov The most active compound in this series, 2n , which has a 4-chloro substituent on the phenyl ring, was four times more potent than the reference compound KL-1156. nih.gov Further structure-activity relationship studies on chroman-2-carboxylic acid N-arylalkylamide derivatives identified compounds 3i and 3j , which contain diphenylethyl and diphenylpropyl side chains on the amide nitrogen, as the most active. yakhak.org

In the realm of neurological disorders, chroman derivatives have been designed with dual anti-breast cancer and antiepileptic activities. nih.gov Among a series of synthesized compounds, 6i showed promising anticancer activity against the MCF-7 cell line (GI50 = 34.7 µM). nih.gov Several other derivatives, including 6b, 6c, 6d, 6e, 6g, 6i, and 6l , exhibited antiepileptic activity superior to that of reference drugs without inducing neurotoxicity. researchgate.net

Lactam-fused chroman derivatives have been synthesized and evaluated for their dual affinity at the 5-HT1A receptor and the serotonin (B10506) transporter. doi.org The structure-activity relationship studies indicated that 5-carboxamide-8-fluoro derivatives and their 8-des-fluoro analogs with appropriate N-alkyl substituents displayed good affinities for both targets. doi.org

| Compound | Biological Activity | Model System | Key Findings |

| 2n | NF-κB Inhibition | RAW 264.7 cells | IC50 = 6.0-60.2 µM; 4 times more potent than KL-1156 nih.gov |

| 3i | NF-κB Inhibition & Anticancer | NCI-H23 and PC-3 cells | Most active in the series yakhak.org |

| 3j | NF-κB Inhibition & Anticancer | NCI-H23 and PC-3 cells | Most active in the series yakhak.org |

| 6i | Anticancer (Breast) & Antiepileptic | MCF-7 cell line & in vivo models | GI50 = 34.7 µM; Promising antiepileptic activity nih.gov |

| 6b, 6c, 6d, 6e, 6g, 6l | Antiepileptic | In vivo models | More active than reference drugs researchgate.net |

Pharmacokinetic and Pharmacodynamic Profiling in Pre Clinical Research

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to assess the potential of a compound to reach its target in sufficient concentrations and to identify any metabolic liabilities.

Metabolic Stability Profiling in Hepatic Microsomes and Isolated Hepatocytes

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. Studies involving hepatic microsomes, which contain key drug-metabolizing enzymes, and isolated hepatocytes, which provide a more complete picture of hepatic metabolism, are standard practice.

Initial investigations into the metabolic properties of Chroman-6-carboxamide derivatives have been undertaken. For instance, substitution with heavier isotopes like deuterium (B1214612) may lead to greater metabolic stability. google.com This suggests that the core structure of this compound is susceptible to metabolism, a common characteristic for such compounds, and that modifications can be made to enhance its metabolic profile.

Plasma Protein Binding Characteristics and Implications for Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its pharmacological target. Only the unbound, or "free," fraction of the drug is generally considered to be pharmacologically active.

Data on the specific plasma protein binding characteristics of this compound is still emerging. However, it is a crucial parameter that would be determined in pre-clinical development to understand the free drug concentration and to accurately interpret in vivo efficacy and toxicity data.

Permeability Assessment Across Biological Barriers Using In Vitro Models (e.g., Caco-2, MDCK)

The ability of a compound to permeate biological membranes is essential for its absorption and distribution to various tissues. In vitro models such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines are widely used to predict intestinal absorption and blood-brain barrier penetration, respectively.

While specific permeability data for this compound is not yet widely published, its structural features would be assessed in these models to predict its oral absorption and potential to reach targets within the central nervous system or other protected tissues.

In Vivo Pharmacokinetic (PK) Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's behavior in a whole-organism setting.

Single-Dose and Multiple-Dose PK Profiles in Rodents and Non-Rodents

Pharmacokinetic studies involving single and multiple doses are performed to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability. These studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to allow for interspecies scaling and prediction of human pharmacokinetics.

The development of isotopically-labeled versions of this compound, such as those labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is a key step in enabling these studies. google.com These labeled compounds allow for the precise tracking and quantification of the parent compound and its metabolites in biological matrices.

Tissue Distribution Analysis in Animal Models via Quantitative Bioanalysis

Understanding where a compound distributes in the body is critical for assessing its potential to reach the desired site of action and to identify any potential for accumulation in non-target tissues.

Isotopically-labeled this compound is instrumental in tissue distribution assays. google.com These studies involve administering the labeled compound to animal models and subsequently measuring its concentration in various tissues and organs over time. This provides a quantitative map of the drug's distribution, which is vital for linking pharmacokinetic profiles to pharmacodynamic effects.

In Vitro Assessment of Cytochrome P450 Enzyme Modulation for Potential Drug-Drug Interactions

The evaluation of a new chemical entity's potential to alter the activity of cytochrome P450 (CYP450) enzymes is a cornerstone of pre-clinical drug development. These enzymes are critical for the metabolism of a vast number of drugs, and any significant interaction can lead to altered pharmacokinetic profiles, potentially resulting in toxicity or loss of efficacy. For a compound such as this compound, understanding its modulatory effects on key CYP450 isoforms is essential for its development as a potential therapeutic agent.

Research Findings

A comprehensive review of scientific literature and patent databases was conducted to identify specific data on the in vitro assessment of this compound's potential to inhibit or induce cytochrome P450 enzymes. These searches, aimed at uncovering detailed research findings, including inhibitory concentration (IC50) values and induction data, did not yield any specific experimental results for the compound "this compound."

While studies on various other chroman derivatives and their effects on metabolic enzymes exist, specific data for this compound's interaction with major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are not publicly available in the reviewed literature.

Methodology for CYP450 Inhibition and Induction Assays

Standard industry and regulatory guidelines recommend a tiered approach to assess drug-drug interaction potential in vitro.

In Vitro Inhibition Assays: The potential for a compound to act as a reversible or time-dependent inhibitor of CYP450 enzymes is typically evaluated using human liver microsomes or recombinant human CYP enzymes. In these assays, a range of concentrations of the test compound (in this case, this compound) would be co-incubated with a specific probe substrate for each CYP isoform. The rate of metabolite formation from the probe substrate is measured, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the rate of metabolite formation in the presence of the test compound compared to a vehicle control indicates inhibition. The data are then used to calculate an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro Induction Assays: To assess the potential for enzyme induction, primary cultures of human hepatocytes are typically used. These cells are treated with various concentrations of the test compound over a period of 48 to 72 hours. Following treatment, the induction of specific CYP enzymes (commonly CYP1A2, CYP2B6, and CYP3A4) is measured at both the mRNA level (using qRT-PCR) and the enzyme activity level (by measuring the metabolism of a probe substrate). The results are typically expressed as a fold-increase over vehicle control, and an EC50 value (the concentration that produces 50% of the maximal induction) can be determined.

Data Presentation

Had experimental data been available for this compound, the findings would typically be presented in a structured tabular format as shown below. These tables are for illustrative purposes to show how such data would be organized.

Table 1: Illustrative Table for In Vitro CYP450 Inhibition by this compound (Note: No experimental data is available for this compound; this table is a template.)

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | Data Not Available | - |

| CYP2C9 | Diclofenac | Data Not Available | - |

| CYP2C19 | S-Mephenytoin | Data Not Available | - |

| CYP2D6 | Dextromethorphan | Data Not Available | - |

| CYP3A4 | Midazolam | Data Not Available | - |

Table 2: Illustrative Table for In Vitro CYP450 Induction by this compound (Note: No experimental data is available for this compound; this table is a template.)

| CYP Isoform | Parameter | Result | Induction Potential |

| CYP1A2 | Fold Induction at 10 µM | Data Not Available | - |

| CYP2B6 | Fold Induction at 10 µM | Data Not Available | - |

| CYP3A4 | Fold Induction at 10 µM | Data Not Available | - |

Analytical Methodologies for Chroman 6 Carboxamide and Its Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating Chroman-6-carboxamide from complex biological matrices and for its subsequent quantification. libretexts.org The choice of chromatographic method depends on the analyte's properties and the required sensitivity of the assay. tpcj.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds like this compound. ijpsjournal.com Developing a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and quantification. tpcj.org

The process begins with selecting an appropriate stationary phase, typically a reversed-phase column such as a C18, which is effective for separating moderately polar compounds. lcms.czwaters.com The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized. lcms.czrsc.org The pH of the aqueous phase is a critical parameter, especially for ionizable analytes, as it can significantly affect peak shape and retention time. ijpsjournal.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the parent compound and its potentially more polar metabolites. lcms.cz The flow rate and column temperature are also adjusted to optimize resolution and analysis time. Detection is commonly performed using a Diode Array Detector (DAD), which allows for monitoring at multiple wavelengths, enhancing specificity and sensitivity. sigmaaldrich.com The wavelength for detection is chosen based on the maximal absorbance of this compound to ensure the highest sensitivity. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with varying polarities. lcms.cz |

| Flow Rate | 1.0 mL/min | Balances analysis time and separation efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | DAD at λmax of this compound | Provides specificity and quantitative data. sigmaaldrich.com |

| Injection Vol. | 10 µL | Standard volume for analysis. |

This table presents a hypothetical, yet typical, set of starting conditions for the HPLC analysis of a chroman-based compound. Optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. libretexts.org However, compounds like this compound, which contain polar functional groups (e.g., amide, and potentially hydroxyl groups in its metabolites), are generally non-volatile. jfda-online.com Therefore, a chemical derivatization step is necessary to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis. jfda-online.comresearchgate.net

Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net

Acylation: This process introduces an acyl group, often using reagents like pentafluorobenzyl bromide, which can also enhance detection sensitivity. jfda-online.comresearchgate.net

Alkylation: This involves the replacement of active hydrogens with an alkyl group, for example, through esterification of carboxylic acid metabolites. colostate.edu

Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and quantification. researchgate.net A GC-MS method was successfully used to measure carboxyethyl-hydroxychroman metabolites of vitamin E in human plasma after derivatization. researchgate.net

For high-sensitivity and high-throughput quantitative bioanalysis of this compound and its metabolites in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govveedalifesciences.comnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. unodc.org

Method development for LC-MS/MS involves several key steps: mdpi.com

Sample Preparation: Efficient extraction of the analytes from the biological matrix is crucial. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatographic Separation: Similar to HPLC, a reversed-phase column is typically used. The mobile phase often consists of a weak acid (e.g., formic acid) in water and an organic solvent like acetonitrile or methanol to facilitate ionization. rsc.orgmdpi.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in either positive or negative ion mode. mdpi.com For quantification, Multiple Reaction Monitoring (MRM) is used. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and reduces matrix interference. veedalifesciences.commdpi.com

The development of LC-MS/MS methods allows for the detection of analytes at very low concentrations (pg/mL levels), which is often necessary for pharmacokinetic studies. nih.gov

Table 2: Representative LC-MS/MS Parameters for Bioanalysis

| Parameter | Condition | Rationale |

| Extraction | Protein Precipitation with Acetonitrile | Simple and effective for removing proteins from plasma. mdpi.com |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides fast and efficient separation. unl.edu |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for compounds with basic nitrogen atoms. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. mdpi.com |

| MRM Transition | e.g., [M+H]+ → Product Ion | Specific transition for this compound. |

This table outlines typical parameters for a high-sensitivity LC-MS/MS bioanalytical method. The specific MRM transition would need to be determined experimentally for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Spectrometric Techniques for Detection and Characterization

Spectrometric techniques are invaluable for both the quantitative analysis and the characterization of the physicochemical properties of this compound.

UV-Vis spectrophotometry is a straightforward, cost-effective, and robust technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.nettechnologynetworks.comijnrd.org Most pharmaceutical compounds, including those with aromatic ring systems like this compound, exhibit UV absorbance. researchgate.net

The principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used for applications such as dissolution testing and content uniformity assays. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of fluorescent molecules (fluorophores) and for studying molecular interactions. core.ac.uk The applicability of this technique to this compound depends on whether the molecule itself is fluorescent or can be derivatized with a fluorescent tag. Molecules containing extended aromatic systems or certain heterocyclic rings often exhibit intrinsic fluorescence. core.ac.uk

If this compound is fluorescent, its emission spectrum can be used for highly sensitive detection. colorado.edu Furthermore, fluorescence spectroscopy is a powerful tool for investigating binding interactions. colorado.edu When a fluorescent molecule binds to another molecule, such as a protein or a nucleic acid, its fluorescence properties (e.g., intensity, emission wavelength, polarization) can change. mdpi.com By monitoring these changes, it is possible to determine binding affinities and study the kinetics of these interactions. colorado.edu For instance, a coumarin-indole linked dyad, which shares structural similarities with chroman derivatives, has been shown to exhibit a 'turn-on' fluorescence response upon binding to specific metal ions. researchgate.net This highlights the potential of using fluorescence to study the interactions of this compound with biological targets. researchgate.net

UV-Vis Spectrophotometry in Quantitative Research Applications